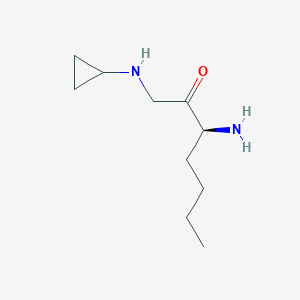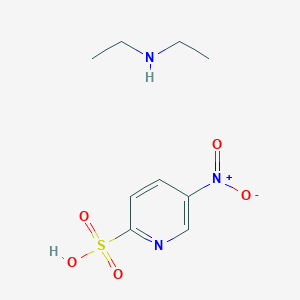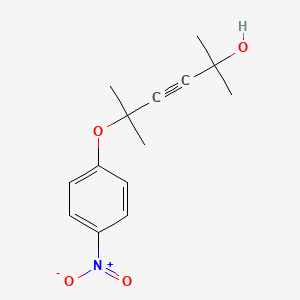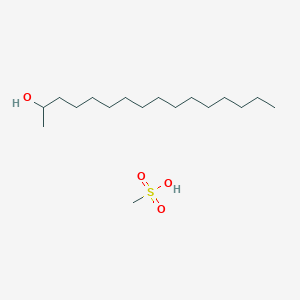
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of an amino group at the third position, a cyclopropylamino group at the first position, and a ketone group at the second position of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate heptane derivative.
Amination: Introduction of the amino group at the third position is achieved through nucleophilic substitution reactions.
Cyclopropylation: The cyclopropylamino group is introduced via cyclopropylation reactions, often using cyclopropylamine as a reagent.
Oxidation: The ketone group at the second position is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-1-(cyclopropylamino)hexan-2-one: Similar structure but with a shorter carbon chain.
(3S)-3-amino-1-(cyclopropylamino)octan-2-one: Similar structure but with a longer carbon chain.
(3S)-3-amino-1-(cyclopropylamino)pentan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Properties
CAS No. |
676145-57-6 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-9(11)10(13)7-12-8-5-6-8/h8-9,12H,2-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
RRBXQUJIDMTEET-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)CNC1CC1)N |
Canonical SMILES |
CCCCC(C(=O)CNC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)





![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
